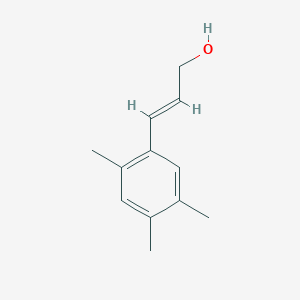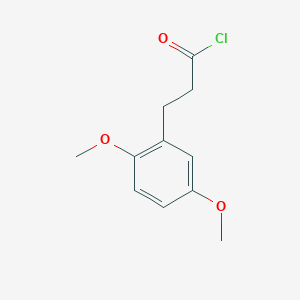
3-(2,5-Dimethoxyphenyl)propionyl chloride
Vue d'ensemble
Description
3-(2,5-Dimethoxyphenyl)propionyl chloride is an organic compound with the molecular formula C11H13ClO3 . It is a derivative of propionic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a propionyl chloride group attached to a 2,5-dimethoxyphenyl group . The exact 3D structure can be computed using appropriate software .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It has a molecular weight of 228.67 g/mol . More specific properties such as density, boiling point, and melting point are not available .Applications De Recherche Scientifique
Overview
3-(2,5-Dimethoxyphenyl)propionyl chloride is a specialized chemical compound utilized in various scientific research areas. Its applications span from the synthesis of complex molecules to studies on polymer degradation and environmental biodegradation. This review focuses on elucidating the roles and implications of this compound in contemporary scientific investigations, excluding its utilization in drug formulations, dosages, and side effects.
Applications in Polymer Science and Environmental Studies
In the realm of polymer science, this compound has been implicated in the study of thermal degradation mechanisms, particularly in poly(vinyl chloride) (PVC) materials. Starnes (2002) provides a critical review of the thermal dehydrochlorination process in PVC, highlighting the foundational role of specific chloride and tertiary chloride structural defects formed during polymerization. This research is pivotal for understanding the degradation pathways and improving the environmental sustainability of PVC products (Starnes, 2002).
Role in Chemical Synthesis and Material Science
The chloride compound serves as a critical intermediate in the synthesis of advanced materials and chemicals. Chachignon, Guyon, and Cahard (2017) delve into the applications of trifluoromethanesulfonyl chloride (CF3SO2Cl), a related compound, in creating C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. Their work underscores the versatility of chloride reagents in organic synthesis, providing pathways for the creation of materials with novel properties (Chachignon, Guyon, & Cahard, 2017).
Environmental Biodegradation
The compound's relevance extends to environmental science, particularly in the biodegradation of persistent pollutants. Zhou et al. (2018) review the microbial catabolism of aryloxyphenoxy-propionate herbicides, demonstrating the compound's potential in facilitating the breakdown of environmentally persistent herbicides. This research highlights the environmental implications of chemical compounds in enhancing the biodegradation of pollutants (Zhou et al., 2018).
Safety and Hazards
3-(2,5-Dimethoxyphenyl)propionyl chloride is considered hazardous. It is corrosive, flammable, and highly toxic. It can cause severe skin burns and eye damage, and may cause respiratory irritation if inhaled . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
Mécanisme D'action
Target of Action
It is known that this compound can participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 3-(2,5-Dimethoxyphenyl)propionyl chloride may undergo oxidative addition with palladium, a transition metal catalyst . This process involves the donation of electrons from palladium to form a new palladium-carbon bond .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, this compound could potentially affect pathways involving carbon–carbon bond formation .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, this compound could potentially facilitate the formation of new carbon–carbon bonds .
Action Environment
It is known that suzuki–miyaura cross-coupling reactions, in which this compound may participate, are generally tolerant of a variety of reaction conditions .
Analyse Biochimique
Biochemical Properties
3-(2,5-Dimethoxyphenyl)propionyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in reactions involving propionyl-CoA carboxylase, an enzyme crucial for the metabolism of propionyl-CoA . This interaction is essential for the conversion of propionyl-CoA to methylmalonyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle . The nature of these interactions involves the binding of this compound to the active site of the enzyme, facilitating the catalytic process.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in the TCA cycle and fatty acid metabolism . Additionally, this compound can alter cellular metabolism by impacting the levels of key metabolites such as succinyl-CoA and methylmalonyl-CoA .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of propionyl-CoA carboxylase, inhibiting its activity and leading to the accumulation of propionyl-CoA . This inhibition results in downstream effects on the TCA cycle and fatty acid metabolism. Additionally, this compound can modulate gene expression by influencing the transcription of genes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure can lead to its degradation, resulting in reduced efficacy and potential changes in cellular responses . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to modulate metabolic pathways without causing significant toxicity . At high doses, this compound can induce toxic effects, including metabolic acidosis and mitochondrial dysfunction . Threshold effects observed in these studies indicate that careful dosage control is essential to avoid adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the TCA cycle and fatty acid metabolism. The compound interacts with enzymes such as propionyl-CoA carboxylase and methylmalonyl-CoA mutase, which are crucial for the conversion of propionyl-CoA to succinyl-CoA . These interactions affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with chloride channels and transporters, facilitating its movement across cellular membranes . These interactions influence the localization and accumulation of this compound within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing metabolic pathways and cellular processes .
Propriétés
IUPAC Name |
3-(2,5-dimethoxyphenyl)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h4-5,7H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQIRTSKIHVAPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



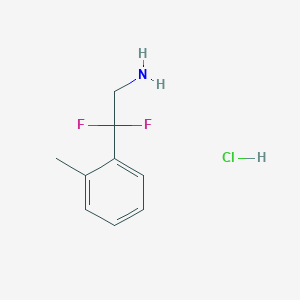
![Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]thiophene-2-carboxylate](/img/structure/B1448770.png)
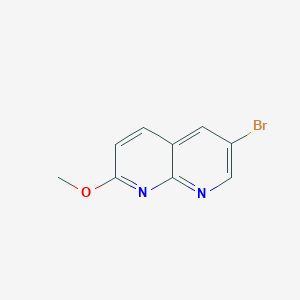

![tert-butyl 4-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate](/img/structure/B1448774.png)
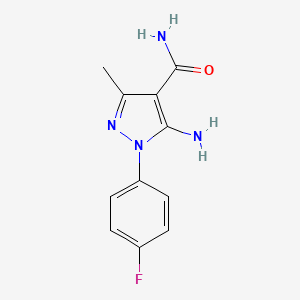
![3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine](/img/structure/B1448777.png)
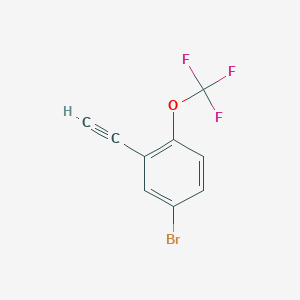
![tert-butyl N-[(2S)-1-hydroxy-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propan-2-yl]carbamate](/img/structure/B1448780.png)
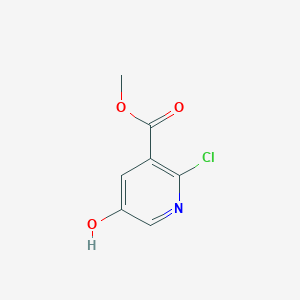
![3-{[2-(2,2-Dimethylpropanamido)acetyl]oxy}propanoic acid](/img/structure/B1448785.png)
